N-Me-p-nitro-Phe-OH
CAS No.: 70663-55-7
Cat. No.: VC21546079
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70663-55-7 |
|---|---|
| Molecular Formula | C10H12N2O4 |
| Molecular Weight | 224.21 g/mol |
| IUPAC Name | (2S)-2-(methylamino)-3-(4-nitrophenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H12N2O4/c1-11-9(10(13)14)6-7-2-4-8(5-3-7)12(15)16/h2-5,9,11H,6H2,1H3,(H,13,14)/t9-/m0/s1 |
| Standard InChI Key | AQKMYHBKZMBFDY-VIFPVBQESA-N |
| Isomeric SMILES | C[NH2+][C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)[O-] |
| SMILES | CNC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C[NH2+]C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)[O-] |
Introduction
Chemical Properties and Structure
N-Me-p-nitro-Phe-OH (CAS: 70663-55-7) is characterized by its unique molecular structure that combines features of phenylalanine with specific modifications. The compound appears as a white to light yellow solid with distinctive physical and chemical properties .
Physical Properties
The physical properties of N-Me-p-nitro-Phe-OH are summarized in the following table:
| Property | Value |
|---|---|
| Empirical Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 224.21 g/mol |
| Physical Appearance | White to light yellow solid |
| Melting Point | 250-253°C (decomposition) |
| Boiling Point | 407.5±35.0°C (Predicted) |
| Density | 1.311±0.06 g/cm³ (Predicted) |
| pKa | 2.13±0.16 (Predicted) |
| Storage Condition | Room temperature |
The compound contains a nitro group (-NO₂) at the para position of the phenyl ring, which significantly influences its electronic properties and reactivity. The addition of a methyl group to the amino nitrogen creates a tertiary amine, altering the compound's basicity compared to standard phenylalanine .
Structural Features
N-Me-p-nitro-Phe-OH possesses several key structural features that distinguish it from standard amino acids:
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A chiral alpha carbon center that maintains the L-configuration characteristic of natural amino acids
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A para-nitrophenyl group that introduces electron-withdrawing effects
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An N-methylated amino group that reduces hydrogen bonding potential
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A carboxylic acid moiety that enables peptide bond formation
Synthesis Methods
The synthesis of N-Me-p-nitro-Phe-OH can be accomplished through several routes, with the most common approaches involving either direct modification of phenylalanine derivatives or total synthesis from appropriate precursors.
Traditional Synthetic Routes
The traditional synthesis of N-Me-p-nitro-Phe-OH typically involves a multi-step process:
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Starting with an appropriate chiral precursor, such as (S)-2-amino-3-(4-nitrophenyl)propanoic acid
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Methylation of the amino group using methylating agents like methyl iodide or dimethyl sulfate under basic conditions
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Purification through recrystallization or chromatography to obtain the desired compound with high purity
Alternatively, the synthesis may begin with protected phenylalanine derivatives, followed by nitration of the aromatic ring and subsequent N-methylation.
Modern Synthetic Approaches
Recent advances in synthetic methodologies have led to more efficient routes for obtaining N-Me-p-nitro-Phe-OH:
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Selective nitration of N-methyl-phenylalanine using milder nitrating agents that provide better regioselectivity
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Transition metal-catalyzed transformations that enable direct functionalization of the aromatic ring
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Enzymatic approaches that utilize biocatalysts for stereoselective transformations
These improved methods address challenges associated with traditional nitration, which often requires harsh acidic conditions and suffers from poor regioselectivity .
Applications in Scientific Research
N-Me-p-nitro-Phe-OH has demonstrated versatility across various scientific disciplines, making it a valuable tool in modern research.
Applications in Chemistry
In the field of chemistry, N-Me-p-nitro-Phe-OH serves multiple purposes:
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As a building block in the synthesis of complex molecules, particularly those requiring specific spatial arrangements
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As a model compound for studying the effects of electron-withdrawing groups on amino acid reactivity
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In the development of novel peptide structures with altered conformational properties
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As a probe for investigating non-covalent interactions in chemical systems
The N-methylation and para-nitro substitution patterns make this compound particularly useful for controlling peptide conformations and modifying hydrogen bonding networks.
Applications in Biology
Biological applications of N-Me-p-nitro-Phe-OH include:
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Studies of enzyme-substrate interactions, particularly those involving aromatic amino acid recognition
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Investigation of protein folding mechanisms and the impact of non-standard amino acid incorporation
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Development of peptide mimetics that resist proteolytic degradation due to N-methylation
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Exploration of structure-activity relationships in peptide-based signaling molecules
The compound's unique structural features allow it to interact with biological systems in ways that differ from natural amino acids, providing valuable insights into molecular recognition processes.
Applications in Medicine
The medical research applications of N-Me-p-nitro-Phe-OH encompass:
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Development of enzyme inhibitors, particularly those targeting neprilysin 2 (NEP2)
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Design of peptide-based therapeutics with enhanced stability and bioavailability
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Creation of diagnostic tools utilizing the compound's spectroscopic properties
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Investigation of structure-based drug design approaches focusing on nitro-aromatic interactions
The compound's potential in therapeutic development is particularly noteworthy, as the N-methylation typically enhances resistance to proteolytic degradation, while the nitro group can participate in unique binding interactions with target proteins.
Industrial Applications
In industrial settings, N-Me-p-nitro-Phe-OH finds applications in:
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Production of specialty chemicals and materials with specific optical or physical properties
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Development of chiral catalysts for asymmetric synthesis
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Creation of advanced materials with tailored electronic properties
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Formulation of peptide-based products with enhanced stability profiles
Mechanism of Action
The biological activity of N-Me-p-nitro-Phe-OH is primarily associated with its interaction with specific target proteins and its impact on peptide conformations when incorporated into larger structures.
Target Proteins
Research indicates that N-Me-p-nitro-Phe-OH potentially targets neprilysin 2 (NEP2), a member of the M13 subfamily of zinc-dependent metalloproteases. This interaction is likely mediated by:
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The nitro group forming hydrogen bonds with specific residues in the enzyme's active site
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The hydrophobic phenyl ring engaging in π-stacking interactions with aromatic amino acid residues
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The N-methyl group altering the conformational flexibility of the molecule, leading to favorable binding orientations
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The carboxylic acid moiety participating in electrostatic interactions with positively charged residues
Effects on Peptide Structure
When incorporated into peptides, N-Me-p-nitro-Phe-OH introduces several significant alterations:
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Reduction in backbone hydrogen bonding capacity due to N-methylation
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Introduction of electronic perturbations through the electron-withdrawing nitro group
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Alteration of peptide conformational preferences, often promoting turn structures
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Increased lipophilicity, potentially enhancing membrane permeability of peptide conjugates
These structural modifications can significantly impact the biological activity of peptides containing N-Me-p-nitro-Phe-OH, making it a valuable tool for peptide engineering and drug design.
Chemical Reactions
N-Me-p-nitro-Phe-OH can participate in various chemical transformations that exploit its functional groups and reactivity patterns.
Typical Reactions
The compound can undergo several characteristic reactions:
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Reduction of the nitro group to an amino group using hydrogen gas and palladium catalyst, yielding (S)-2-(methylamino)-3-(4-aminophenyl)propanoic acid
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Nucleophilic substitution reactions at the methylamino group with electrophiles such as alkyl halides or acyl chlorides
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Hydrolysis of ester or amide derivatives under acidic or basic conditions to yield the parent acid
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Peptide coupling reactions through the carboxylic acid group using standard coupling reagents
These reactions demonstrate the versatility of N-Me-p-nitro-Phe-OH as a synthetic building block and highlight its potential for further functionalization.
Spectroscopic Properties
The presence of the para-nitro group confers distinctive spectroscopic properties to N-Me-p-nitro-Phe-OH, including:
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Characteristic absorption patterns in UV-visible spectroscopy
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Distinctive signals in NMR spectroscopy, particularly for the aromatic protons
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Characteristic fragmentation patterns in mass spectrometry
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Specific vibration bands in IR spectroscopy attributable to the nitro group
These spectroscopic features make N-Me-p-nitro-Phe-OH useful as a spectroscopic probe in various applications, including fluorescence quenching studies .
Comparative Analysis with Similar Compounds
Understanding how N-Me-p-nitro-Phe-OH relates to similar compounds provides important context for its applications and properties.
Comparison with Related Amino Acids
The following table compares N-Me-p-nitro-Phe-OH with structurally related amino acids:
Structural Uniqueness
N-Me-p-nitro-Phe-OH possesses unique structural features that distinguish it from similar compounds:
These distinctive structural features make N-Me-p-nitro-Phe-OH valuable for applications requiring specific molecular recognition or conformational properties.
Future Research Directions
Research on N-Me-p-nitro-Phe-OH continues to evolve, with several promising directions for future investigation:
Biosynthetic Approaches
Inspired by recent advances in the biosynthesis of related compounds such as para-nitro-L-phenylalanine, researchers are exploring enzymatic and microbial routes for producing N-Me-p-nitro-Phe-OH. This area shows promise for:
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Development of greener synthesis methods that avoid harsh chemical conditions
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Creation of enzymatic cascades for stereoselective production
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Engineering of microbial systems for efficient biosynthesis
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Integration with continuous flow systems for scalable production
Therapeutic Applications
The potential therapeutic applications of N-Me-p-nitro-Phe-OH and derivatives warrant further investigation:
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Development of targeted NEP2 inhibitors for treating neurological disorders
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Creation of peptide-based drugs with enhanced stability due to N-methylation
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Exploration of structure-activity relationships in nitroaromatic amino acid-containing peptides
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Investigation of potential applications in precision medicine approaches
Advanced Materials
The unique properties of N-Me-p-nitro-Phe-OH suggest potential applications in materials science:
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Development of self-assembling peptide materials with tailored electronic properties
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Creation of biomaterials with specific degradation profiles
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Design of sensors utilizing the compound's spectroscopic properties
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Investigation of structure-property relationships in nitroaromatic-containing materials
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